molecular formula C22H28N2O6S B6571465 3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946336-33-0

3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6571465
CAS No.: 946336-33-0
M. Wt: 448.5 g/mol
InChI Key: IMNGVLJLLAOVPJ-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule featuring a tetrahydroquinoline core modified with a propane sulfonyl group at position 1 and a 3,4,5-trimethoxy-substituted benzamide moiety at position 6. Its design may aim to balance solubility, bioavailability, and target binding affinity.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-5-11-31(26,27)24-10-6-7-15-12-17(8-9-18(15)24)23-22(25)16-13-19(28-2)21(30-4)20(14-16)29-3/h8-9,12-14H,5-7,10-11H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNGVLJLLAOVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Bischler-Napieralski Reaction

  • Starting material : N-(3-Phenylpropyl)acetamide.

  • Reagents : Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Conditions : Reflux at 110–120°C for 4–6 hours.

  • Outcome : Forms 3,4-dihydroquinoline.

Hydrogenation to Tetrahydroquinoline

  • Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂).

  • Conditions : Hydrogen gas (H₂) at 50–60 psi, room temperature for 12 hours.

  • Yield : Typically 85–90%.

Functionalization of the Tetrahydroquinoline at Position 6

Introducing the amine group at position 6 requires nitration followed by reduction.

Nitration

  • Reagents : Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) mixture.

  • Conditions : 0–5°C for 2 hours.

  • Outcome : 6-Nitro-1,2,3,4-tetrahydroquinoline.

Reduction to Amine

  • Method : Catalytic hydrogenation.

  • Catalyst : Pd/C or Raney nickel.

  • Conditions : H₂ at 30–40 psi, ethanol solvent, 6 hours.

  • Yield : 75–80%.

The introduction of the propane-1-sulfonyl group proceeds via reaction with propane-1-sulfonyl chloride.

Reaction Conditions

  • Reagents : Propane-1-sulfonyl chloride, triethylamine (TEA).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : 0°C to room temperature, 4–6 hours.

  • Yield : 70–75% (optimized via excess sulfonyl chloride).

Synthesis of 3,4,5-Trimethoxybenzoic Acid

The benzamide moiety originates from 3,4,5-trimethoxybenzoic acid, synthesized via methylation of gallic acid.

Methylation of Gallic Acid

  • Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃).

  • Solvent : Acetone or dimethylformamide (DMF).

  • Conditions : Reflux at 60°C for 12 hours.

  • Yield : 90–95%.

Amide Bond Formation

Coupling the sulfonylated tetrahydroquinoline with 3,4,5-trimethoxybenzoic acid requires activation of the carboxylic acid.

Activation via EDCI/HOBt

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt).

  • Solvent : DCM or DMF.

  • Conditions : Room temperature, 12–24 hours.

  • Yield : 65–70%.

Alternative: Acid Chloride Method

  • Reagents : Thionyl chloride (SOCl₂).

  • Conditions : Reflux for 2 hours, followed by reaction with the amine.

  • Yield : 60–65%.

Optimization and Challenges

StepChallengeSolution
SulfonylationCompeting side reactions (e.g., over-sulfonylation)Use controlled stoichiometry (1.2 eq sulfonyl chloride) and low temperatures.
Amide couplingLow reactivity of aromatic aminesEmploy EDCI/HOBt for efficient activation.
MethylationIncomplete substitutionExcess methyl iodide and prolonged reaction time.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially at the methoxy groups, leading to the formation of quinones.

  • Reduction: : Reduction reactions can be targeted at the sulfonyl group, potentially yielding sulfinyl or sulfhydryl derivatives.

  • Substitution: : Electrophilic aromatic substitution can occur, introducing various substituents on the benzene ring.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation catalysts such as palladium on carbon.

  • Substitution: : Halogenating agents like bromine in the presence of a Lewis acid.

Major Products

  • Oxidation: : Quinone derivatives.

  • Reduction: : Sulfinyl or sulfhydryl compounds.

  • Substitution: : Halogenated benzamides.

Scientific Research Applications

3,4,5-trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide finds applications in various domains:

  • Chemistry: : Used as an intermediate in organic synthesis and development of new materials.

  • Biology: : Serves as a molecular probe in studying enzyme interactions and cellular pathways.

  • Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: : Employed in the synthesis of dyes, pigments, and advanced polymers.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

  • Enzyme Inhibition: : It can inhibit certain enzymes by binding to their active sites, interfering with normal cellular processes.

  • Signal Modulation: : It may modulate signaling pathways by interacting with receptors or ion channels.

Comparison with Similar Compounds

Core Structural Similarities and Differences

All compounds below share a tetrahydroquinoline scaffold but differ in substituents and functional groups:

Compound Core Modifications Key Functional Groups
3,4,5-Trimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (Target) 3,4,5-Trimethoxybenzamide at position 6; propane sulfonyl at position 1 Benzamide, sulfonyl, methoxy (×3)
2,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide () 2,4-Dimethoxybenzenesulfonamide at position 6; propane sulfonyl at position 1 Sulfonamide, sulfonyl, methoxy (×2)
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one () 4-Nitrophenyl and oxazole-phenyl substituents; pyrrolidinone at position 4 Nitro, oxazole, pyrrolidinone

Substituent Effects on Physicochemical Properties

  • Methoxy Groups: The target compound has three methoxy groups (3,4,5-trimethoxy), enhancing lipophilicity compared to the 2,4-dimethoxy analogue in . This may improve membrane permeability but reduce aqueous solubility .
  • Sulfonyl vs. Sulfonamide vs. Benzamide: The target’s benzamide group provides a hydrogen-bond donor (N–H) and acceptor (C=O), suitable for interactions with serine proteases or kinases. The oxazole and nitro groups () confer rigidity and electron-withdrawing effects, possibly influencing π-π stacking or charge-transfer interactions in biological systems .

Structural Rigidity and Conformational Analysis

  • The target compound and analogue share a propane sulfonyl group, which imposes steric constraints on the tetrahydroquinoline core. This may restrict rotational freedom, favoring pre-organized binding conformations.
  • In contrast, the oxazole-nitro compound () exhibits significant torsion angles (e.g., 47.0°–56.4° between oxazole and phenyl rings), suggesting greater conformational flexibility that could reduce target selectivity .

Hydrogen Bonding and Crystal Packing

  • Target Compound : The benzamide’s N–H and C=O groups participate in hydrogen bonding, while methoxy groups may engage in weaker van der Waals interactions.
  • : The sulfonamide group (N–H and S=O) forms stronger hydrogen bonds (e.g., N–H⋯O), as seen in its crystal packing, which could stabilize protein-ligand complexes .
  • : Crystal packing involves O–H⋯O and N–H⋯O interactions, forming R42(8) and R44(20) motifs. The nitro group’s rotation (3.5°–31.1°) indicates dynamic interactions in solid-state packing .

Implications for Drug Design

However, the sulfonamide in may provide stronger hydrogen-bonding interactions for enzyme inhibition. The oxazole-nitro compound () represents a divergent strategy, leveraging aromatic heterocycles for electronic modulation. Further studies on solubility, metabolic stability, and target engagement are required to optimize these scaffolds.

Q & A

Q. Table 1. Key Synthetic Parameters for Sulfonylation Step

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventDichloromethaneMinimizes side reactions
Temperature0–5°CPrevents decomposition
Equivalents of SO2Cl21.2 equivBalances reactivity

Q. Table 2. Comparative Bioactivity of Structural Analogs

Analog ModificationIC50 (CDK2 Inhibition)Solubility (µg/mL)Reference
3,4,5-Trimethoxybenzamide12 nM8.2
3,4-Dimethoxybenzamide45 nM15.6
Propane-1-sulfonyl vs. Ethane18 nM vs. 28 nM6.5 vs. 9.1

Critical Considerations

  • Data Contradictions : Discrepancies in reported solubility (e.g., 8.2 µg/mL vs. 15.6 µg/mL) may arise from assay conditions (e.g., DMSO concentration). Validate using standardized protocols like shake-flask method .
  • Advanced Characterization : Employ in silico tools (e.g., COSMO-RS) to predict solubility/permeability and guide formulation .

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